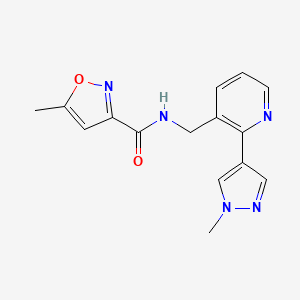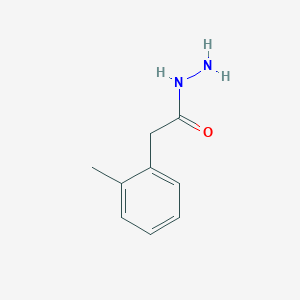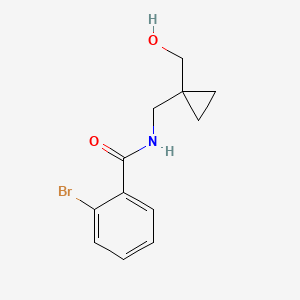![molecular formula C21H23FN2O4 B2702586 [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794909-26-4](/img/structure/B2702586.png)
[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate” is a chemical compound that contains a piperazine moiety . Piperazine derivatives are known to have various therapeutic potentials . They are often used in the development of drugs for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Aplicaciones Científicas De Investigación
Identification and Analysis of New Chemical Entities
- The identification of new designer drugs, including piperazine derivatives, highlights the ongoing challenges in forensic toxicology to detect novel psychoactive substances in illegal products. This research emphasizes the importance of developing analytical methods to identify and characterize these compounds to address public health concerns Uchiyama et al., 2013.
Synthesis and Process Optimization
- Research on the scale-up synthesis of dopamine uptake inhibitors showcases advancements in chemical synthesis, focusing on optimizing processes to improve yield, reduce environmental impact, and eliminate the need for chromatographic purifications. Such studies are crucial for the pharmaceutical industry to manufacture active pharmaceutical ingredients more efficiently and sustainably Ironside et al., 2002.
Analytical Chemistry and Quality Control
- The determination of the impurity profile of drug substances is essential for ensuring the safety and efficacy of pharmaceuticals. Studies like the one conducted by Thomasberger et al. (1999), employing liquid chromatography-mass spectrometry (LC-MS) for impurity profiling, are fundamental in the pharmaceutical industry for quality control and regulatory compliance.
Exploration of Serotonergic Activity
- Research into the serotonergic system, including the synthesis and biological evaluation of serotonin-selective reuptake inhibitors (SSRIs), is significant for developing treatments for depression and other psychiatric disorders. Studies exploring the synthesis of compounds with potentially improved adverse reaction profiles contribute to the search for better therapeutic options Dorsey et al., 2004.
Receptor Imaging and Drug Design
- The development of radiolabeled compounds for positron emission tomography (PET) imaging of 5-HT1A receptors is a key area of research in neuroscience and pharmacology. Such studies aid in understanding the role of serotonergic neurotransmission in various psychiatric and neurological disorders and in the development of targeted therapies Plenevaux et al., 2000.
Antimicrobial and Antifungal Applications
- The synthesis and evaluation of novel compounds with antimicrobial and antifungal activities are crucial for addressing the growing issue of antibiotic resistance. Research in this area contributes to the discovery of new therapeutic agents capable of treating resistant infections Gul et al., 2019.
Direcciones Futuras
The future directions for the study of “[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate” could involve further exploration of its therapeutic potential , particularly in relation to its interaction with alpha1-adrenergic receptors . Further studies could also focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with alpha1-adrenergic receptors , which are among the most studied G protein-coupled receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have been found to show alpha1-adrenergic affinity . This suggests that [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate may interact with its targets in a similar manner.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Compounds with similar structures have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Compounds with similar structures have been found to have therapeutic potential for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Propiedades
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-19-7-5-18(6-8-19)23-9-11-24(12-10-23)20(25)15-28-21(26)14-16-3-2-4-17(22)13-16/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUGISVORNEDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2702505.png)


![2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2702509.png)


![1-(4-fluorophenyl)-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2702513.png)

![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2702519.png)
![methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2702520.png)
![N'-(3-acetamidophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B2702523.png)
![N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
